4-Amino-5-chloropyridin-2-OL

Catalog No.
S13972681
CAS No.
1227595-33-6
M.F
C5H5ClN2O
M. Wt
144.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-5-chloropyridin-2-OL

CAS Number

1227595-33-6

Product Name

4-Amino-5-chloropyridin-2-OL

IUPAC Name

4-amino-5-chloro-1H-pyridin-2-one

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

InChI

InChI=1S/C5H5ClN2O/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H3,7,8,9)

InChI Key

JFVXIFYBTNNNAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)Cl)N

4-Amino-5-chloropyridin-2-OL (CAS 1227595-33-6) is a highly specialized halogenated heterocyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including non-steroidal mineralocorticoid receptor (MR) antagonists and kinase inhibitors [1]. Featuring a 2-pyridone core with a 4-amino group and a 5-chloro substituent, this compound serves as a critical bioisosteric analog to 4-amino-5-methylpyridin-2-ol (the key precursor for finerenone) [2]. In procurement and process chemistry, it is selected for its dual utility: acting as a metabolically stable structural motif that resists CYP450 oxidation, and providing a reactive halogen handle for transition-metal-catalyzed cross-coupling reactions during late-stage functionalization [3].

Substituting 4-Amino-5-chloropyridin-2-OL with its 5-methyl counterpart (CAS 95306-64-2) or the unsubstituted 4-amino-2-pyridone fundamentally alters both the synthetic processability and the pharmacological profile of the resulting API [1]. The 5-methyl analog is highly susceptible to benzylic oxidation in vivo, which can lead to rapid clearance of the final drug, whereas the 5-chloro group effectively blocks this metabolic liability [2]. Furthermore, from a process chemistry perspective, the 5-methyl and unsubstituted analogs lack a reactive site at the C5 position, completely preventing their use in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling workflows [3]. Consequently, utilizing non-chlorinated substitutes results in synthetic dead-ends when C5-derivatization is required and compromises the pharmacokinetic stability of the final formulation.

Prevention of CYP450-Mediated Oxidation via 5-Chloro Substitution

In the development of dihydropyridine and pyridone-based APIs, substituting a C5-methyl group with a C5-chloro group is a validated strategy to improve metabolic half-life [1]. While 5-methylpyridone derivatives (such as finerenone precursors) are susceptible to rapid CYP450-mediated benzylic oxidation, the 5-chloro bioisostere (4-Amino-5-chloropyridin-2-OL) completely blocks oxidation at this site [2]. This substitution extends the in vitro microsomal half-life of downstream APIs by preventing the formation of inactive carboxylic acid metabolites.

Evidence DimensionSusceptibility to C5-Oxidation
Target Compound Data4-Amino-5-chloropyridin-2-OL (Oxidation blocked at C5)
Comparator Or Baseline4-Amino-5-methylpyridin-2-ol (Highly susceptible to benzylic oxidation)
Quantified DifferenceComplete elimination of C5-metabolic lability
ConditionsIn vitro hepatic microsomal stability assays for downstream APIs

Procuring the 5-chloro analog is essential for developing APIs that require extended pharmacokinetic half-lives without sacrificing the steric profile of the pyridone core.

Enabling Late-Stage C5-Functionalization via Transition-Metal Catalysis

4-Amino-5-chloropyridin-2-OL provides a critical synthetic advantage over unsubstituted 4-amino-2-pyridone by acting as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions [1]. The C5-chlorine atom allows for direct Suzuki-Miyaura coupling with arylboronic acids or Buchwald-Hartwig aminations, facilitating the rapid generation of C5-aryl or C5-amino derivatives [2]. Unsubstituted or 5-methyl analogs are completely inert under these catalytic conditions, requiring multi-step pre-functionalization that reduces overall yield and increases process complexity.

Evidence DimensionDirect Cross-Coupling Compatibility at C5
Target Compound Data4-Amino-5-chloropyridin-2-OL (Directly compatible with Pd-catalyzed coupling)
Comparator Or BaselineUnsubstituted 4-amino-2-pyridone (Inert; requires pre-halogenation)
Quantified DifferenceEliminates 1-2 synthetic steps in C5-derivatization
ConditionsStandard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reaction conditions

Buyers synthesizing complex C5-substituted pyridones must select the 5-chloro analog to streamline synthetic routes and improve overall process yields.

Modulation of pKa and Lipophilicity for Receptor Binding

The incorporation of the highly electronegative chlorine atom at the C5 position significantly alters the physicochemical properties of the pyridone core compared to the 5-methyl analog [1]. The electron-withdrawing effect of the chlorine lowers the pKa of both the 4-amino group and the 2-pyridone NH, which strengthens their capacity to act as hydrogen bond donors in target receptor pockets [2]. Additionally, the chlorine atom increases the overall lipophilicity (logP) of the intermediate, which translates to improved membrane permeability for the final API compared to the more hydrophilic des-chloro baseline.

Evidence DimensionInductive Effect on Core pKa and logP
Target Compound Data4-Amino-5-chloropyridin-2-OL (Lowered pKa, enhanced H-bond donor strength, higher logP)
Comparator Or Baseline4-Amino-5-methylpyridin-2-ol (Higher pKa, weaker H-bond donor, lower logP)
Quantified DifferenceSignificant reduction in pKa and increase in lipophilicity due to strong electron-withdrawing effect of Cl
ConditionsPhysicochemical profiling of pyridone-based APIs

Procuring the chlorinated building block is critical for optimizing the target binding affinity and cellular permeability of the resulting pharmaceutical candidate.

Synthesis of Next-Generation Mineralocorticoid Receptor (MR) Antagonists

As a direct bioisosteric replacement for the finerenone precursor (4-amino-5-methylpyridin-2-ol), this compound is the optimal starting material for developing novel non-steroidal MR antagonists with improved metabolic stability and altered binding kinetics [1].

Late-Stage Diversification of Kinase Inhibitor Libraries

The C5-chloro handle makes this compound ideal for medicinal chemistry programs requiring rapid synthesis of diverse C5-aryl or C5-heteroaryl pyridone derivatives via Suzuki-Miyaura cross-coupling, streamlining SAR exploration [2].

Development of APIs Requiring Fine-Tuned Hydrogen Bonding

In drug design where the pKa of the pyridone core must be precisely modulated to achieve optimal hydrogen bonding within a target protein's hinge region, the 5-chloro analog provides the necessary electron-withdrawing properties that methyl or unsubstituted analogs lack [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.0090405 g/mol

Monoisotopic Mass

144.0090405 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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